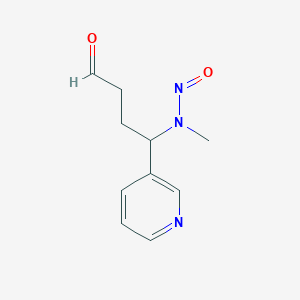

4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal

Übersicht

Beschreibung

4-(Methylnitrosamino)-4-(3-pyridyl)butanal is a chemical compound known for its presence in tobacco and tobacco smoke. It is a member of the nitrosamine family, which are compounds known for their carcinogenic properties. This compound is particularly significant due to its role in the formation of DNA adducts, which can lead to mutations and cancer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal typically involves the nitrosation of 4-(3-pyridyl)butanal. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The methods used in industrial settings would likely involve similar nitrosation reactions but on a larger scale with appropriate safety measures in place.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylnitrosamino)-4-(3-pyridyl)butanal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitrosamines.

Reduction: Reduction reactions can convert it into less harmful compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitrosamines.

Reduction: Formation of less harmful amines.

Substitution: Formation of substituted pyridyl butanal derivatives.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

NNK is widely studied for its carcinogenic effects, particularly in lung cancer models. Research has demonstrated that NNK can induce tumors in laboratory animals, making it a crucial compound for understanding tobacco-related carcinogenesis.

- Mechanism of Action : NNK undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and ultimately cancer development. Studies have shown that NNK can cause specific mutations in the K-ras gene, which are commonly found in human lung tumors .

Cell Culture Models

NNK is utilized in cell culture systems to investigate its effects on cellular signaling pathways and gene expression related to cancer progression.

- Application in Cell Biology : Researchers use NNK to treat various cell lines to study its impact on cell proliferation, apoptosis, and migration. For instance, studies have indicated that NNK can enhance the invasive properties of lung cancer cells by upregulating matrix metalloproteinases (MMPs) .

Toxicological Assessments

NNK serves as a reference compound in toxicological studies aimed at assessing the safety and health risks associated with tobacco products.

- Evaluation of Tobacco Products : It is used as a benchmark for evaluating the carcinogenic potential of new tobacco products and smoking cessation aids. Regulatory agencies often require data on NNK levels in tobacco products to assess their risk profiles .

Pharmacological Research

Research involving NNK also extends into pharmacology, where it is used to study potential therapeutic interventions against nicotine addiction and cancer.

- Targeting Nicotine Dependence : Investigations into how NNK influences nicotine addiction have led to insights into potential pharmacological targets for smoking cessation therapies. For example, compounds that inhibit the action of NNK may help reduce cravings and withdrawal symptoms associated with nicotine dependence .

Case Studies

Several case studies highlight the significance of NNK in understanding tobacco-related health risks:

Wirkmechanismus

The carcinogenic effects of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal are primarily due to its ability to form DNA adducts. These adducts can cause mutations during DNA replication, leading to uncontrolled cell growth and cancer. The compound targets specific sites on the DNA, leading to the formation of bulky adducts that disrupt normal cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Nitrosodimethylamine: Another nitrosamine with similar carcinogenic properties.

N-Nitrosopyrrolidine: A nitrosamine found in tobacco smoke.

N-Nitrosodiethylamine: Known for its presence in various industrial processes.

Uniqueness

4-(Methylnitrosamino)-4-(3-pyridyl)butanal is unique due to its specific structure, which includes a pyridyl group. This structure allows it to form specific DNA adducts that are particularly harmful. Its presence in tobacco products makes it a significant compound in the study of tobacco-related cancers.

Biologische Aktivität

4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal, commonly referred to as a tobacco-specific nitrosamine, is a compound of significant interest due to its biological activity and potential role in carcinogenesis. This article delves into the mechanisms of action, metabolic pathways, and the formation of DNA adducts associated with this compound.

- Chemical Formula : C10H13N3O2

- Molecular Weight : 207.23 g/mol

- Solubility : Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO).

The biological activity of this compound primarily involves its metabolic activation and subsequent DNA interactions. The compound is activated by various cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, resulting in mutagenic effects.

Metabolic Pathways

- Activation : The compound undergoes metabolic activation via cytochrome P450 enzymes, particularly CYP1A2 and CYP2A6, which convert it into electrophilic species capable of forming DNA adducts.

- DNA Adduct Formation : The major adduct formed is the 4-(3-pyridyl)-4-oxobutyl (POB)-DNA adduct. This adduct formation has been documented in various studies involving animal models, indicating its relevance in carcinogenic processes.

Biological Activity and Carcinogenicity

Numerous studies have highlighted the carcinogenic potential of this compound. For instance:

- In Vivo Studies : Research on F344 rats demonstrated that exposure to this compound resulted in significant DNA adduct formation in liver and lung tissues (Table 1). The levels of POB-DNA adducts were quantified, showing a direct correlation with dose and duration of exposure.

| Study | Dose (μg/kg/day) | Adduct Formation (fmol/mg DNA) | Tissue |

|---|---|---|---|

| 15 | 18 | Liver | |

| 5000 | 3400 | Liver | |

| 15 | 58 | Lung | |

| 5000 | 2180 | Lung |

- Mechanistic Insights : The formation of O6-methylguanine (O6-Me-Gua) has been observed as a result of nitrosamine exposure, indicating a pathway for mutagenesis that could lead to tumorigenesis.

Case Studies

- Lung Tumorigenesis in Rats : A study indicated that chronic exposure to this compound did not influence lung tumorigenesis induced by another nitrosamine, highlighting complex interactions within tobacco smoke components ( ).

- DNA Interaction Studies : Investigations into the binding affinity of the compound with DNA revealed significant persistence of DNA adducts over time, suggesting long-term implications for cellular integrity and function ( ).

Eigenschaften

IUPAC Name |

N-methyl-N-(4-oxo-1-pyridin-3-ylbutyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJHUNPWTKLYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897139 | |

| Record name | 4-(methylnitrosamino)-4-(3-pyridyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64091-90-3 | |

| Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64091-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(methylnitrosamino)-4-(3-pyridyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(METHYLNITROSAMINO)-4-(3-PYRIDYL)BUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921VK962LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.